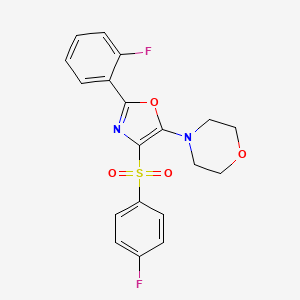
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a useful research compound. Its molecular formula is C19H16F2N2O4S and its molecular weight is 406.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a novel derivative in the class of oxazole-containing compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring linked to an oxazole moiety, which is further substituted with fluorophenyl and sulfonyl groups. This unique structure is believed to contribute to its biological properties, particularly in terms of its interaction with various biological targets.
Anticancer Activity
Research has shown that oxazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from colon, lung, and breast cancers. For instance, a related oxazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line Type | IC50 (µM) |
|---|---|---|
| Compound A | Colon Adenocarcinoma | 92.4 |
| Compound B | Ovarian Adenocarcinoma | 2.76 |
| Compound C | Renal Cancer | 1.143 |
The above table illustrates the varying degrees of cytotoxicity observed in different studies on oxazole derivatives.
The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key signaling pathways. For example, some oxazole derivatives have been found to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes that can lead to tumor growth . Additionally, these compounds may induce apoptosis in cancer cells by modulating proteins involved in cell survival and death pathways.
Other Biological Activities
Beyond anticancer properties, oxazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial properties against strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
- Anti-inflammatory Effects : The presence of specific functional groups in oxazole derivatives has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related compound (Compound B) against ovarian adenocarcinoma cells. The results indicated an IC50 value of 2.76 µM, demonstrating high selectivity and potency against this cancer type. The study also reported that this compound could significantly reduce tumor mass in xenograft models when administered at effective doses .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they could downregulate the expression of anti-apoptotic proteins such as XIAP, leading to enhanced apoptotic signaling pathways .
Eigenschaften
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQXQVCLLUSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














